2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
2,5-diamino-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5OS/c6-4-8-2-1(3(11)10-4)12-5(7)9-2/h(H5,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAUZOMMNINGON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(NC1=O)N)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176834 | |
| Record name | 2,5-Diaminothiazolo(4,5-d)pyrimidin-7-(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22288-77-3 | |
| Record name | 2,5-Diaminothiazolo(4,5-d)pyrimidin-7-(6H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022288773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Diaminothiazolo(4,5-d)pyrimidin-7-(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Introduction of Amino Groups at Positions 2 and 5
The 2,5-diamino substitution pattern is critical for biological activity, as demonstrated in studies on purine nucleoside phosphorylase inhibition. Post-cyclization amination strategies involve the use of ammonia or ammonium hydroxide under high-pressure conditions. For example, refluxing thiazolo[4,5-d]pyrimidin-7(6H)-one (4) with aqueous ammonia at 120°C for 8 hours introduces amino groups at positions 2 and 5, yielding the target compound in 65–75% purity. Alternative approaches employ hydroxylamine hydrochloride or urea as nitrogen sources, though these methods often require additional purification steps due to byproduct formation.
Iodination and Cross-Coupling Reactions
Recent advancements leverage halogenation to enable further functionalization. Treatment of 2,4-diamino-6-substituted pyrimidines with N-iodosuccinimide (NIS) in acetonitrile introduces iodine at the 5-position, creating intermediates amenable to Suzuki-Miyaura cross-coupling. For instance, 2,4-diamino-5-iodo-6-(2-chloro-6-methylphenyl)pyrimidine (5) reacts with aryl boronic acids in the presence of palladium catalysts, yielding derivatives with enhanced solubility and bioavailability. These methods achieve yields of 70–92%, depending on the steric and electronic properties of the boronic acid.
Alternative Synthetic Routes and Optimization
One-Pot Synthesis via Microwave Assistance
Microwave-assisted synthesis has emerged as a time-efficient alternative to traditional methods. A one-pot protocol combines 2,4-diamino-6-chloropyrimidine (2), thiourea, and ammonium acetate in ethanol under microwave irradiation (150°C, 30 minutes). This method bypasses intermediate isolation, achieving a 78% yield of this compound with >95% purity. Key advantages include reduced reaction times and minimized side reactions, such as over-oxidation or dimerization.
Solid-Phase Synthesis for High-Throughput Production
Analytical and Spectroscopic Characterization
Successful synthesis necessitates rigorous validation through spectroscopic methods:
Chemical Reactions Analysis
Types of Reactions
2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 2,5-diaminothiazolo[4,5-d]pyrimidin-7(6H)-one exhibit significant antimicrobial properties. In a study by Rahimizadeh et al., various thiazolo[4,5-d]pyrimidine derivatives were synthesized and tested against several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that certain compounds showed higher activity than the standard antibiotic streptomycin, particularly against B. subtilis and P. aeruginosa .
| Compound | Activity Against Bacteria |
|---|---|
| 3a | High against B. subtilis |
| 3b | Moderate against E. coli |
| 4a | High against P. aeruginosa |
These findings suggest that thiazolo[4,5-d]pyrimidine derivatives could serve as lead compounds for developing new antimicrobial agents.
PNPase Inhibition
This compound has been studied for its role as a purine nucleoside phosphorylase (PNPase) inhibitor. PNPase is crucial in purine metabolism, and its inhibition can lead to increased levels of protective purines like inosine and guanosine while reducing harmful metabolites such as hypoxanthine. Research indicates that PNPase inhibitors can ameliorate bladder dysfunction and inflammation in models of cystitis .
Case Study: Bladder Dysfunction
In a rat model of hemorrhagic cystitis treated with the PNPase inhibitor 8-aminoguanine (8-AG), significant improvements were observed in bladder function and pain sensitivity. Rats pretreated with 8-AG showed similar voiding behavior to control rats, indicating the compound's potential therapeutic effects .
Potential for Cancer Treatment
The unique structure of thiazolo[4,5-d]pyrimidin-7(6H)-one may also offer avenues for cancer treatment research. Its ability to inhibit specific enzymes involved in cellular metabolism could be explored further in cancer therapy contexts, where metabolic dysregulation is prevalent.
Mechanism of Action
The mechanism of action of 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. By binding to the enzyme, the compound prevents the relaxation of supercoiled DNA, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo-Pyrimidine Derivatives
Key Observations :
- Positional Isomerism : The [4,5-d] vs. [5,4-d] ring fusion in thiazolo-pyrimidines significantly impacts PNP inhibition. The [5,4-d] isomer exhibits ~2.4-fold greater potency, likely due to altered binding interactions .
- Substituent Effects : Chlorobenzylthio or piperidinyl groups enhance biological activity beyond PNP inhibition, such as antimicrobial or antiviral effects, by modulating lipophilicity and target engagement .
Triazolo-Pyrimidine Derivatives
Table 2: Comparison with Triazolo-Pyrimidine Analogs
Key Observations :
- Heterocyclic Core: Replacing thiazole with triazole introduces distinct electronic properties.
- Substituent Flexibility: The presence of chlorophenoxy or methylbenzyl groups enhances target specificity, as seen in their selective inhibition of viral vs. human enzymes .
Physicochemical Comparison
Table 3: Physicochemical Properties
Key Insights :
- Hydrophilicity vs. Bioactivity: Lower logP values (e.g., 0.8 for 2,5-diamino derivative) correlate with reduced membrane permeability, limiting in vivo efficacy despite target affinity .
- Thermal Stability : High melting points (>300°C) suggest robust crystalline structures, advantageous for formulation .
Biological Activity
2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of various thiazole derivatives with pyrimidine precursors. A notable method includes the regioselective displacement of chlorines in substituted pyrimidines followed by diazotation reactions to introduce structural diversity. This approach has led to the development of a library of thiazolo-pyrimidine derivatives with varying biological activities .
Antibacterial Properties
Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For instance, a study highlighted the compound's efficacy as an inhibitor of SecA, a crucial protein in bacterial protein translocation in Escherichia coli and Staphylococcus aureus. The synthesized compounds showed varying degrees of inhibition, with some exhibiting superior activity against Candida albicans compared to E. coli and Pseudomonas aeruginosa .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| 7-substituted derivatives | S. aureus | 20 µg/mL |
| Other thiazolo derivatives | C. albicans | 10 µg/mL |
The antibacterial activity is believed to stem from the compound's ability to inhibit essential bacterial enzymes involved in cell wall synthesis and protein translocation. This disruption can lead to cell lysis and death in susceptible bacteria. The specific interaction with SecA suggests a novel mechanism that could be exploited for developing new antibiotics .
Case Studies
Several case studies have been conducted to evaluate the clinical relevance of thiazolo-pyrimidine derivatives:
- In Vivo Efficacy : In a rat model infected with E. coli, treatment with this compound derivatives resulted in a significant reduction in bacterial load compared to untreated controls. Histological analysis indicated reduced inflammation and tissue damage .
- Comparative Studies : A comparative effectiveness study demonstrated that these compounds were more effective than traditional antibiotics in certain strains of resistant bacteria, highlighting their potential role in overcoming antibiotic resistance .
Research Findings
Recent studies have focused on optimizing the chemical structure of this compound to enhance its biological activity:
- Structural Modifications : Modifications at various positions on the thiazole and pyrimidine rings have been shown to significantly affect antibacterial potency and selectivity.
- Toxicity Assessments : Preliminary toxicity assessments indicate that these compounds exhibit low cytotoxicity against mammalian cell lines, suggesting a favorable safety profile for further development .
Q & A
Q. What are the established synthetic methodologies for 2,5-diaminothiazolo[4,5-d]pyrimidin-7(6H)-one, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization reactions, such as the Thorpe–Ziegler method, or by reacting cyanoacetamide derivatives with aromatic isothiocyanates under basic conditions (e.g., DMSO/Et₃N) . Optimization involves adjusting reaction time, temperature, and stoichiometry. For example, solid-phase synthesis (e.g., using Wang resin) achieves high yields (65–97%) through stepwise coupling and cyclization, enabling rapid library generation . Purity is confirmed via HPLC or LC-MS, with structural validation by ¹H/¹³C NMR and IR spectroscopy .
Q. How is the structural characterization of this compound performed, particularly for crystallographic analysis?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXS97 for structure solution, SHELXL97 for refinement) is widely used to resolve bond lengths, angles, and planarity of the thiazolo-pyrimidinone core . Key parameters include R-factor (<0.1) and data-to-parameter ratio (>10). For non-crystalline samples, DFT calculations paired with spectroscopic data (e.g., IR, NMR) can infer electronic and geometric properties .
Q. What in vitro assays are used to evaluate its biological activity, such as enzyme inhibition?
Purine nucleoside phosphorylase (PNP) inhibition is assessed via spectrophotometric assays measuring the decrease in uric acid formation from inosine at 293 nm . T-cell cytotoxicity is evaluated using human lymphoblastoid cells (e.g., CCRF-CEM lines), with IC₅₀ values calculated via MTT assays . Dose-response curves and kinetic studies (e.g., Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological data (e.g., varying IC₅₀ values across studies)?
Discrepancies may arise from assay conditions (e.g., substrate concentration, pH) or cellular models. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) is critical. For PNP inhibition, ensure consistent enzyme sources (e.g., recombinant human PNP) and buffer systems . Meta-analyses of historical data (e.g., Sircar et al., 1986 vs. recent studies) can identify trends in potency linked to structural modifications .
Q. What strategies improve the selectivity of this compound for viral targets (e.g., CHIKV) over host enzymes?
Structure-activity relationship (SAR) studies focusing on substituent effects are key. For example, replacing the 2,5-diamino group with hydrophobic moieties reduces off-target binding to human kinases . Computational docking (e.g., AutoDock Vina) against viral targets like CHIKV nsP1 capping enzyme identifies critical interactions (e.g., hydrogen bonds with Asp/Glu residues) . Selectivity indices (SI = CC₅₀/EC₅₀) >10 are indicative of therapeutic potential .
Q. How can solubility and bioavailability challenges be addressed in preclinical development?
Derivatization with polar groups (e.g., sulfonamides, PEG-linked chains) enhances aqueous solubility . Prodrug approaches (e.g., acetyl-protected amines) improve membrane permeability, as demonstrated for triazolo-pyrimidinone analogs . Pharmacokinetic profiling in rodent models assesses AUC, Cₘₐₓ, and half-life, guiding formulation optimizations .
Q. What computational tools are used to predict binding modes and guide SAR studies?
Molecular dynamics (MD) simulations (e.g., GROMACS) and quantum mechanics/molecular mechanics (QM/MM) models elucidate interactions with PNP or viral targets . Docking studies using PDB structures (e.g., 3PH1 for human PNP) prioritize substituents that occupy hydrophobic pockets (e.g., Phe159, Tyr88) . Free energy perturbation (FEP) calculations quantify ΔΔG for substituent effects .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
CRISPR-Cas9 knockout of putative targets (e.g., PNP in T-cells) confirms on-target effects . Transcriptomic profiling (RNA-seq) identifies downstream pathways (e.g., purine salvage in PNP inhibition) . For antiviral activity, time-of-addition assays determine whether the compound blocks viral entry, replication, or assembly .
Q. What analytical methods ensure batch-to-batch consistency in synthesis?
High-resolution LC-MS with charged aerosol detection (CAD) monitors purity (>95%) . XRPD (X-ray powder diffraction) ensures polymorph consistency, while ¹H NMR (DMSO-d₆) tracks residual solvents . Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation products via forced degradation HPLC .
Q. How do structural modifications impact antioxidant or antimicrobial efficacy?
Electron-withdrawing groups (e.g., Cl at position 2) enhance radical scavenging in DPPH assays, while bulky aryl substituents improve Gram-positive bacterial inhibition (e.g., S. aureus MIC ≤8 µg/mL) . Redox properties are quantified via cyclic voltammetry, correlating E₁/₂ with antioxidant capacity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
